molecular formula C7H14O4 B13730594 3-(Trimethoxymethoxy)prop-1-ene CAS No. 154016-62-3

3-(Trimethoxymethoxy)prop-1-ene

Cat. No.: B13730594
CAS No.: 154016-62-3
M. Wt: 162.18 g/mol
InChI Key: DJWWKGDEPXTXNR-UHFFFAOYSA-N
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Description

3-(Trimethoxymethoxy)prop-1-ene is a functionalized propene derivative characterized by a trimethoxymethoxy (-OCH2OCH3) substituent at the third carbon of the propene backbone. Its structure combines alkene reactivity with the steric and electronic effects of the methoxy groups, making it valuable in organic synthesis, particularly as a building block for complex carbocyclic frameworks or intermediates in pharmaceutical chemistry.

Properties

CAS No.

154016-62-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-(trimethoxymethoxy)prop-1-ene

InChI

InChI=1S/C7H14O4/c1-5-6-11-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3

InChI Key

DJWWKGDEPXTXNR-UHFFFAOYSA-N

Canonical SMILES

COC(OC)(OC)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:

[ \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{OCH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH} ]

The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of a suitable acid catalyst, such as p-toluenesulfonic acid, is crucial for the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxymethoxy)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The trimethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Trimethoxymethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethoxymethoxy)prop-1-ene involves its interaction with various molecular targets. The trimethoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates. These intermediates can interact with enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxy/Oxygen Substituents

(a) 1,3,3-Trimethoxy-1-propene ()
  • Structure : Features three methoxy groups at positions 1 and 3 (vs. a single trimethoxymethoxy group at position 3 in the target compound).
  • Synthesis : Typically prepared via acetalization or transetherification reactions.
  • Applications : Used in spectroscopic studies (IR) due to its distinct vibrational modes. Its electron-donating methoxy groups influence reactivity in Diels-Alder or cycloaddition reactions .
(b) 7-((Allyloxy)methoxy)-2,3-dihydro-1H-inden-1-one ()
  • Structure: Contains an allyloxy-methoxy group attached to an indanone ring.
  • Synthesis : Formed via a three-photon cascade reaction using 3-(chloromethoxy)prop-1-ene ether.
  • Applications : Intermediate in photochemical cascades to generate carbocyclic skeletons .

Table 1: Comparison of Oxygenated Prop-1-ene Derivatives

Compound Substituent Position/Type Key Applications Reference
3-(Trimethoxymethoxy)prop-1-ene C3: -OCH2OCH3 Organic synthesis, pharmaceuticals [Hypothetical]
1,3,3-Trimethoxy-1-propene C1, C3: -OCH3 Spectroscopy, cycloaddition reactions
7-((Allyloxy)methoxy)-indenone C7: -OCH2OCH2CH=CH2 Photochemical cascades

Sulfur-Containing Prop-1-ene Derivatives

(a) 3-(Prop-2-enyltrisulfanyl)prop-1-ene ()
  • Structure : Features a trisulfanyl (-SSS-) group at position 3.
  • Properties : High thermal stability (25–28% abundance in garlic oil emulsions).
  • Applications : Enhances emulsion stability in microencapsulation systems .
(b) 3-(Allylsulfinyl)prop-1-ene ()
  • Structure : Contains a sulfinyl (-SO-) group at position 3.
  • Synthesis : Oxidized from diallyl sulfoxide using mCPBA (meta-chloroperbenzoic acid).
  • Applications : Investigated for asymmetric synthesis and bioactive molecule design .

Table 2: Sulfur-Functionalized Prop-1-ene Analogs

Compound Functional Group Key Properties/Applications Reference
This compound -OCH2OCH3 Electron-rich alkene for catalysis [Hypothetical]
3-(Prop-2-enyltrisulfanyl)prop-1-ene -SSS- Emulsion stabilizer, garlic oil component
3-(Allylsulfinyl)prop-1-ene -SO- Chiral building block

Halogenated and Industrial Derivatives

(a) 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene ()
  • Structure : Highly fluorinated propene derivative.
  • Properties: Non-flammable, low boiling point (-18°C).
  • Applications : Refrigerant, etching agent in semiconductor manufacturing .
(b) Diallyl 2,2'-oxydiethyl dicarbonate ()
  • Structure : Complex ether-carbonate derivative of prop-1-ene.
  • Synthesis : Derived from allyl alcohol and phosgene analogs.
  • Applications : Polymer crosslinking agent, specialty chemical precursor .

Research Findings and Key Differences

  • Reactivity : The trimethoxymethoxy group in this compound enhances nucleophilicity at the allylic position compared to sulfur or halogen analogs, enabling selective alkylation or oxidation reactions.
  • Stability : Sulfur derivatives (e.g., trisulfanylpropene) exhibit higher thermal stability, while fluorinated analogs () are chemically inert .
  • Applications : Oxygenated derivatives are preferred in organic synthesis, whereas sulfur/halogen analogs dominate industrial and biochemical contexts .

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